molecular formula C15H10Cl2N2O B5799096 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5799096
M. Wt: 305.2 g/mol
InChI Key: VXSFCMVBLAKYEL-UHFFFAOYSA-N
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Description

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CMPO and has been studied extensively for its biological and chemical properties. In

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not well understood. However, studies have suggested that it may act as a chelating agent, forming complexes with metal ions. This property could explain its potential use in metal extraction and separation processes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. However, studies have suggested that it may have low toxicity and biodegradability, making it a promising candidate for various applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is its high affinity for metal ions, making it a promising candidate for metal extraction and separation processes. Additionally, its unique optical properties make it a potential candidate for use in OLEDs. However, limitations include the limited information available on its mechanism of action and potential toxicity.

Future Directions

There are several potential future directions for research on 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. One area of research could focus on further understanding its mechanism of action, which could lead to the development of new applications. Additionally, research could focus on optimizing the synthesis method to improve yields and purity. Finally, studies could explore the potential use of CMPO in other fields, such as drug delivery or catalysis.
In conclusion, 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields. Further research is needed to fully understand its properties and potential applications.

Synthesis Methods

The synthesis of 5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves the reaction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-thiol with 3-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane at room temperature, and the product is obtained after purification using column chromatography. This method has been reported to yield high purity CMPO with good yields.

Scientific Research Applications

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as a ligand in metal extraction and separation processes. CMPO has been shown to have a high affinity for actinides and lanthanides, making it a promising candidate for nuclear fuel reprocessing. Additionally, CMPO has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its unique optical properties.

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c1-9-2-3-11(8-13(9)17)15-18-14(19-20-15)10-4-6-12(16)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSFCMVBLAKYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

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